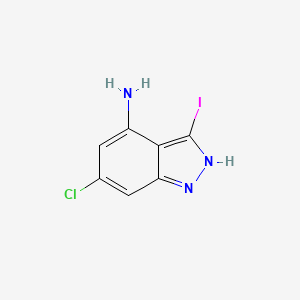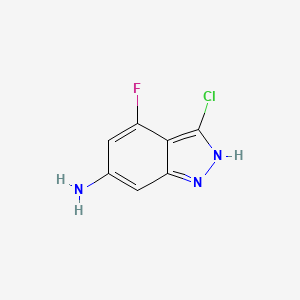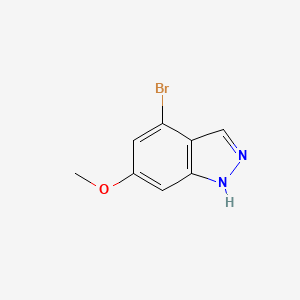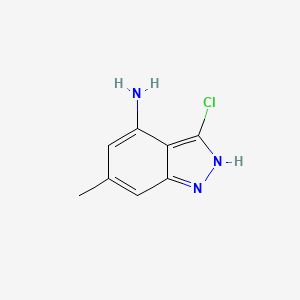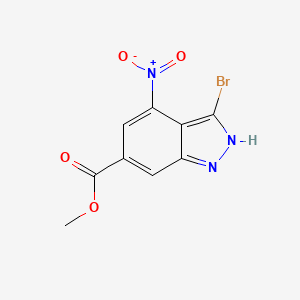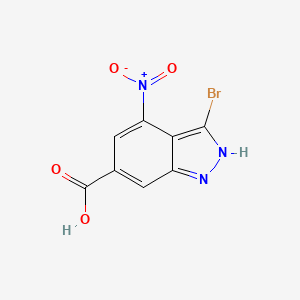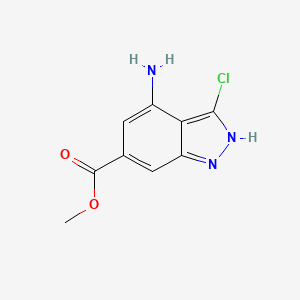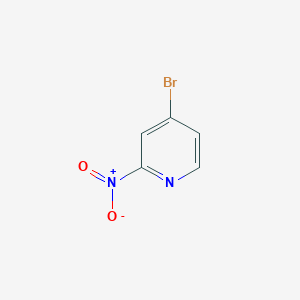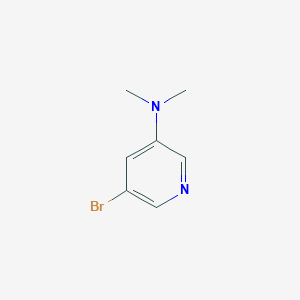
4-Brom-6-nitro-1H-Indol
Übersicht
Beschreibung
4-Bromo-6-nitro-1H-indole is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Derivate von 4-Brom-6-nitro-1H-Indol wurden hinsichtlich ihres Potenzials zur Behandlung verschiedener Krebsarten untersucht. Der Indol-Kern ist eine häufige Struktur in vielen natürlichen und synthetischen Verbindungen mit Antitumoraktivität . Die Brom- und Nitrogruppen am Indolgerüst können modifiziert werden, um die Fähigkeit der Verbindung zu verbessern, das Wachstum von Krebszellen zu hemmen und Apoptose zu induzieren.
Antibakterielle Eigenschaften
Die strukturelle Modifikation von Indolderivaten, einschließlich Bromierung und Nitrierung, hat sich bei der Entwicklung neuer antimikrobieller Mittel als vielversprechend erwiesen. Diese Verbindungen können eine Reihe von pathogenen Bakterien und Pilzen angreifen und so einen Weg für die Entwicklung neuer Antibiotika eröffnen .
Neuroprotektive Effekte
Indolderivate wie this compound werden auf ihre neuroprotektiven Wirkungen untersucht. Sie können ein therapeutisches Potenzial für neurodegenerative Erkrankungen bieten, indem sie Neuronen vor oxidativem Stress und Apoptose schützen .
Entzündungshemmende Anwendungen
Die entzündungshemmende Aktivität von Indolderivaten ist ein weiteres interessantes Gebiet. Durch die Modulation von Entzündungswegen könnten diese Verbindungen zur Behandlung chronischer Entzündungskrankheiten eingesetzt werden und Gewebeschäden durch Entzündungen reduzieren .
Quorum Sensing-Inhibition
Indole spielen eine bedeutende Rolle bei der bakteriellen Kommunikation, die als Quorum Sensing bekannt ist. Derivate wie this compound könnten diesen Prozess stören, der für die Regulation von Virulenzfaktoren bei pathogenen Bakterien entscheidend ist und so eine Strategie zur Bekämpfung bakterieller Infektionen darstellt .
Enzyminhibition
Bestimmte Indolderivate wirken als Inhibitoren spezifischer Enzyme, die an Krankheitsprozessen beteiligt sind. Beispielsweise ist 4-Bromindol ein potenzieller Inhibitor von GSK-3, einer Kinase, die an der Alzheimer-Krankheit beteiligt ist, was darauf hindeutet, dass this compound für ähnliche Anwendungen modifiziert werden könnte .
Arzneimittelforschung und -entwicklung
Die Indol-Einheit ist eine „privilegierte Struktur“ in der medizinischen Chemie und findet sich häufig in Arzneimitteln mit hoher Affinitätsbindung an verschiedene Rezeptoren. This compound kann als Schlüsselzwischenprodukt bei der Synthese neuer Arzneimittelkandidaten mit potenziellen therapeutischen Vorteilen dienen .
Biotechnologische Produktion
Indolderivate sind wertvoll in biotechnologischen Anwendungen, einschließlich der Produktion von natürlichen Farbstoffen und Aromen. Biokatalytische Ansätze können verwendet werden, um halogenierte und oxygenierte Derivate von Indol wie this compound für verschiedene Industrien zu produzieren .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include 4-bromo-6-nitro-1h-indole, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell signaling and regulation .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that 4-Bromo-6-nitro-1H-indole may have diverse molecular and cellular effects
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Bromo-6-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Bromo-6-nitro-1H-indole, have been shown to inhibit certain enzymes involved in cell signaling pathways, thereby modulating cellular responses . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions can result in the inhibition or activation of enzymatic functions, affecting various biochemical processes.
Cellular Effects
The effects of 4-Bromo-6-nitro-1H-indole on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, 4-Bromo-6-nitro-1H-indole can modulate the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can affect overall cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-6-nitro-1H-indole involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of 4-Bromo-6-nitro-1H-indole to specific enzymes can inhibit their activity, thereby blocking certain biochemical pathways. Additionally, the compound can activate other enzymes, leading to the enhancement of specific cellular functions. Changes in gene expression induced by 4-Bromo-6-nitro-1H-indole can result in the upregulation or downregulation of target genes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-nitro-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Bromo-6-nitro-1H-indole remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-nitro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the suppression of microbial infections . At higher doses, 4-Bromo-6-nitro-1H-indole can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Bromo-6-nitro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on cellular function. The interaction of 4-Bromo-6-nitro-1H-indole with metabolic enzymes can also affect metabolic flux and the levels of key metabolites, further modulating cellular processes.
Transport and Distribution
The transport and distribution of 4-Bromo-6-nitro-1H-indole within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 4-Bromo-6-nitro-1H-indole can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-6-nitro-1H-indole plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-6-nitro-1H-indole may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism.
Eigenschaften
IUPAC Name |
4-bromo-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHHQBPXSUJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646458 | |
| Record name | 4-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-47-8 | |
| Record name | 4-Bromo-6-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


